5-Undecanone, 7-hydroxy-
Description
Contextualization within the Hydroxy-Ketone Class
Hydroxy ketones are organic compounds characterized by the presence of a ketone functional group (>C=O) and a hydroxyl functional group (-OH). wikipedia.org They are classified based on the relative position of these two groups along the carbon backbone. wikipedia.orgmasterorganicchemistry.com The main classes are alpha-hydroxy ketones (α-hydroxy ketones or acyloins) and beta-hydroxy ketones (β-hydroxy ketones or aldols), where the hydroxyl group is on the carbon adjacent to the carbonyl group or two carbons away, respectively. wikipedia.org
5-Undecanone (B1585441), 7-hydroxy- falls into the category of a gamma-hydroxy ketone (γ-hydroxy ketone). In this classification, the hydroxyl group is located on the gamma (γ) carbon, which is the third carbon atom from the carbonyl group. masterorganicchemistry.com This specific spatial arrangement of the functional groups dictates its characteristic chemical properties and reactivity, distinguishing it from its alpha and beta counterparts. The synthesis of γ-hydroxy ketones is an area of significant interest in organic chemistry, with various methods developed for their preparation, including chemo- and enantio-selective alkylation of keto aldehydes. organic-chemistry.orgrsc.org
Significance in Organic Chemistry and Related Disciplines
The significance of 5-Undecanone, 7-hydroxy- in organic chemistry stems from its role as a versatile synthetic intermediate. Bifunctional molecules like γ-hydroxy ketones are valuable building blocks because their two functional groups can be manipulated independently or in concert to construct more complex molecular architectures.
A notable application of (R)-7-hydroxyundecan-5-one is as a key intermediate in the synthesis of (5R,7R)-undecane-5,7-diol (UDD). nih.gov In a documented synthetic pathway, (R)-7-hydroxyundecan-5-one was prepared and then underwent a stereoselective reduction to yield the target diol. nih.gov This transformation highlights the utility of the hydroxy-ketone in creating specific stereochemical arrangements, which is crucial in fields like natural product synthesis and medicinal chemistry.
Furthermore, related hydroxy-ketone structures have been identified as metabolites or degradation products in environmental and biological systems. For instance, 4-hydroxy-2-undecanone was identified as a nonvolatile metabolite during the degradation of methyl nonyl ketone in soil. epa.gov While not the exact subject compound, this finding indicates that hydroxy-undecanone structures can be part of metabolic pathways, suggesting potential relevance in biochemistry and environmental science. The broader class of oxoalkyl acetates, such as 2-acetoxy-5-undecanone, has been identified as a pheromone, demonstrating the importance of such functionalized ketones in chemical ecology. researchgate.netgoogle.com
Chemical and Physical Properties
The properties of 5-Undecanone, 7-hydroxy- are derived from its molecular structure. While extensive experimental data for this specific compound is not widely available, the properties of the parent ketone, 5-Undecanone, provide a useful reference point.
Table 1: Physicochemical Properties of 5-Undecanone (Parent Compound)
| Property | Value |
|---|---|
| Molecular Formula | C11H22O |
| Molecular Weight | 170.29 g/mol |
| CAS Number | 33083-83-9 |
| Density | 0.830 g/mL |
| Boiling Point | 103-106 °C (at 12 mmHg) |
| Melting Point | 1-2 °C |
Data sourced from multiple references. chemsynthesis.comnih.gov
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 5-Undecanone, 7-hydroxy- |
| 7-hydroxyundecan-5-one |
| (R)-7-hydroxyundecan-5-one |
| (5R,7R)-undecane-5,7-diol |
| 5-Undecanone |
| 4-hydroxy-2-undecanone |
| methyl nonyl ketone |
| 2-acetoxy-5-undecanone |
| alpha-hydroxy ketone |
| beta-hydroxy ketone |
| gamma-hydroxy ketone |
| acyloin |
Structure
3D Structure
Properties
CAS No. |
77486-15-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
7-hydroxyundecan-5-one |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h10,12H,3-9H2,1-2H3 |
InChI Key |
IGYHBFPKYFVVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)CCCC)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Undecanone, 7 Hydroxy
Retrosynthetic Analysis of the 5-Undecanone (B1585441), 7-hydroxy- Scaffold
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. bibliotekanauki.plslideshare.netjournalspress.com This process involves breaking down the target structure through a series of "disconnections" that correspond to known and reliable chemical reactions. journalspress.comfiveable.me
For 5-Undecanone, 7-hydroxy-, the key structural feature is the β-hydroxy ketone moiety. lkouniv.ac.in The most logical and strategic disconnection is the C5-C6 bond, which corresponds to a retro-aldol reaction. fiveable.menumberanalytics.com This disconnection simplifies the complex target into more manageable precursors. bham.ac.uk
This primary disconnection generates two synthons:
An acyl anion synthon at C5.
A hydroxy-substituted carbocation synthon at C6.
The corresponding synthetic equivalents for these synthons are:
2-Pentanone (for the C1-C5 fragment): This ketone provides the nucleophilic enolate required for the bond formation.
Hexanal (B45976) (for the C6-C11 fragment): This aldehyde serves as the electrophilic partner in the reaction.
An alternative, though less common, disconnection could be at the C7-O bond or C-C bonds adjacent to the core functional groups, but the retro-aldol approach is the most direct. scitepress.org
Table 1: Retrosynthetic Analysis of 5-Undecanone, 7-hydroxy-
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| 5-Undecanone, 7-hydroxy- | C5-C6 Bond (Retro-Aldol) | Acyl Anion (C5) and Hydroxy Carbocation (C6) | 2-Pentanone and Hexanal |
Modern synthetic planning is increasingly supported by computer-aided organic synthesis (CAOS) software. wikipedia.org Programs like SYNTHIA®, AiZynthFinder, and RetroBioCat use extensive databases of chemical reactions and expert-coded rules or artificial intelligence to propose viable synthetic pathways. synthiaonline.comsynthiaonline.comnih.gov
When the structure of 5-Undecanone, 7-hydroxy- is entered into such a program, the software analyzes its functional groups and carbon skeleton. synthiaonline.com The algorithm would identify the β-hydroxy ketone as a key feature and prioritize disconnections based on high-yielding and well-established reactions. numberanalytics.com
The primary output would likely mirror the classical retro-aldol disconnection, suggesting the reaction between the enolate of 2-pentanone and hexanal. synthiaonline.comsigmaaldrich.com Furthermore, these tools can explore multiple alternative routes, evaluate the cost and availability of starting materials, and even suggest reaction conditions, thereby reducing risk and saving significant time in the planning phase. synthiaonline.comsigmaaldrich.com For instance, the software might propose biocatalytic routes or pathways involving protecting groups to enhance selectivity. nih.gov
Table 2: Representative Computer-Aided Synthesis Planning (CASP) Tools
| Software Name | Developer/Affiliation | Core Technology | Key Feature |
| SYNTHIA® | MilliporeSigma (Merck KGaA) | Expert-coded rules | Identifies novel and robust pathways, considering cost and steps. synthiaonline.comsynthiaonline.com |
| AiZynthFinder | AstraZeneca / University of Bern | Open-source, Monte Carlo tree search & neural networks | Predicts synthetic routes that can be trained on user data. wikipedia.org |
| RetroBioCat | University of Manchester | Biocatalytic reaction rules | Designs enzymatic cascades for sustainable synthesis. nih.gov |
| ASKCOS | MIT | Open-source, AI-driven | Suite of tools for synthesis planning and computational chemistry. wikipedia.org |
Classical and Modern Synthetic Routes
The forward synthesis to construct 5-Undecanone, 7-hydroxy- relies on executing the strategies identified during retrosynthesis.
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy aldehyde or ketone from two carbonyl compounds. wikipedia.orgsrmist.edu.insigmaaldrich.com In the case of 5-Undecanone, 7-hydroxy-, a crossed aldol reaction between 2-pentanone and hexanal is the most direct route. iitk.ac.in
The reaction proceeds by generating the enolate of 2-pentanone using a base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal. wikipedia.org A subsequent workup protonates the resulting alkoxide to yield the final β-hydroxy ketone. To avoid a complex mixture of products, which is a common issue in crossed aldol reactions, specific conditions are necessary. wikipedia.org Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the pre-formation of the kinetic enolate of 2-pentanone before the addition of hexanal, ensuring a directed and controlled reaction.
A study on catalytic asymmetric aldol-type reactions has reported the synthesis of 7-hydroxy-5-undecanone with a specific optical rotation of +29.6°, indicating a successful enantioselective process. oup.com
An alternative pathway to 5-Undecanone, 7-hydroxy- involves the selective oxidation of a precursor diol, specifically 5,7-undecanediol. This approach is particularly useful if the diol is more readily accessible or if stereochemical control at the two hydroxyl centers is achieved first.
The challenge lies in the chemoselective oxidation of only one of the two secondary alcohol groups. thieme-connect.comthieme-connect.com Various modern oxidation methods can achieve this with high selectivity. researchgate.net Reagents like pyridinium (B92312) chlorochromate (PCC) or systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant can preferentially oxidize one secondary alcohol. organic-chemistry.org For example, cerium(IV) ammonium (B1175870) nitrate (B79036) has been used as a catalyst with sodium bromate (B103136) to selectively oxidize secondary alcohols in the presence of primary ones, a principle that can be extended to di-secondary systems. oup.com A similar transformation of 1,10-undecanediol (B8456778) to 11-hydroxy-2-undecanone in 86% yield has been reported using cerium(IV) sulfate (B86663) and sodium bromate. oup.com These methods often exploit subtle differences in the steric and electronic environments of the two hydroxyl groups to achieve selectivity. thieme-connect.com
Ketonization is a reaction, typically catalyzed by metal oxides at high temperatures, that converts two carboxylic acid molecules into a symmetric ketone, with the loss of water and carbon dioxide. acs.org While not a direct route to the final hydroxy-ketone, it is a crucial method for synthesizing the undecanone backbone or its precursors.
For example, 5-undecanone can be synthesized via the ketonization of valeric acid (pentanoic acid) and heptanoic acid. researchgate.net More specifically, the self-ketonization of hexanoic acid can produce 6-undecanone (B1294626), a structural isomer of the desired backbone. google.com Catalysts like ceria, zirconia, or manganese oxides supported on alumina (B75360) are effective for this transformation. researchgate.netacs.orguclouvain.bechemrxiv.org The reaction generally proceeds in the gas phase at temperatures above 300°C. acs.org Once the undecanone core is formed, subsequent functionalization, such as selective hydroxylation at the C7 position, would be required to complete the synthesis of the target molecule.
Enantioselective Synthesis of Chiral 5-Undecanone, 7-hydroxy-
The synthesis of specific enantiomers of 7-hydroxy-5-undecanone is critical, as biological systems often interact differently with each stereoisomer. tcichemicals.com Enantioselective synthesis aims to produce a single, desired enantiomer, maximizing the efficacy of the compound for its intended application and avoiding potential undesired effects from the other enantiomer. tcichemicals.com This is achieved through methods like catalytic asymmetric reactions and the use of chiral auxiliaries. tcichemicals.comrsc.org
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org These methods are highly sought after for their efficiency and atom economy.
One prominent approach for synthesizing chiral β-hydroxy ketones is the catalytic asymmetric aldol reaction. For instance, the synthesis of 7-hydroxy-5-undecanone has been achieved through catalytic asymmetric aldol-type reactions, yielding the product with high diastereo- and enantioselectivity. oup.com
Another strategy is the chemo- and enantioselective alkylation of ketoaldehydes using dialkylzinc reagents. This method employs chiral catalysts like (2′S)-(+)-diphenyl(1′-methylpyrrolidin-2′-yl)methanol (DPMPM) or derivatives of norephedrine (B3415761) to produce optically active hydroxyketones with high levels of enantiomeric excess (e.e.). rsc.org Palladium-catalyzed asymmetric allylic alkylation (AAA) of enolates represents another advanced protocol, where a chiral ligand on the palladium catalyst controls both the regioselectivity and enantioselectivity of the reaction to form α-tertiary hydroxyaldehydes. organic-chemistry.org
Chiral Auxiliary and Ligand-Based Methods
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
A classic and powerful example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgresearchgate.net An oxazolidinone can be acylated, and the resulting N-acyl oxazolidinone can undergo a highly diastereoselective aldol reaction. wikipedia.orgresearchgate.net Soft enolization with a boron triflate and a hindered base typically forms a (Z)-enolate, which then reacts with an aldehyde to establish two new contiguous stereocenters with predictable syn-stereochemistry, characteristic of the 7-hydroxy-5-undecanone structure. wikipedia.org The auxiliary directs the approach of the aldehyde, leading to a high degree of asymmetric induction. researchgate.net
Similarly, pseudoephedrine can serve as a practical chiral auxiliary. It can be converted into an amide, and the α-proton can be selectively removed to form an enolate. The subsequent alkylation reaction is directed by the stereocenters of the auxiliary, leading to the formation of enantiomerically enriched products. harvard.edu After the reaction, the auxiliary can be cleaved to yield the desired chiral ketone or alcohol. harvard.edu The development of auxiliaries like pseudoephenamine offers improvements in diastereoselectivity and crystallinity, aiding in purification. harvard.edu
Sustainable and Green Synthesis Approaches
Modern synthetic chemistry places increasing emphasis on sustainability, focusing on the use of renewable resources and environmentally benign processes. This includes biocatalytic systems and the conversion of biomass into valuable chemicals.
Biocatalytic Production Systems for Undecanone Derivatives
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. Hydroxynitrile lyases (HNLs), for example, can catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones to produce chiral cyanohydrins, which are precursors to hydroxy acids and ketones. pu-toyama.ac.jp Enzymes sourced from organisms like Prunus mume have been shown to accept a wide range of substrates, producing products with excellent optical purity. pu-toyama.ac.jp
Furthermore, microorganisms can be engineered or selected for their ability to produce chemical precursors. Open-culture anaerobic fermentation of lignocellulosic biomass can generate medium-chain carboxylic acids, such as hexanoic acid. rsc.org These bio-derived acids serve as platform molecules that can be upgraded to ketones through subsequent chemical catalysis. rsc.org
Utilization of Biomass-Derived Feedstocks
Biomass is a renewable and abundant feedstock for chemical production. rsc.org A key strategy involves the breakdown of biomass into simpler molecules, which are then built up into more complex, value-added products.
One successful route involves the fermentation of biomass or simple feedstocks like ethanol (B145695) and acetate (B1210297) into hexanoic acid. google.com This hexanoic acid is then extracted and can undergo ketonization. In this process, two molecules of the carboxylic acid are coupled over a metal oxide catalyst to form a ketone with the loss of carbon dioxide and water. The ketonization of hexanoic acid specifically yields 6-undecanone, a close structural isomer of the target molecule. rsc.orggoogle.com This process can be integrated, where the fermentation broth is directly treated for catalytic upgrading, showcasing a seamless link between biocatalytic and chemocatalytic processes. rsc.org
Optimization of Synthetic Yields and Reaction Conditions
Maximizing the yield and purity of 7-hydroxy-5-undecanone requires careful optimization of all reaction parameters. This involves systematically varying catalysts, solvents, temperature, reaction time, and the stoichiometry of reagents.
For instance, in the acid-catalyzed condensation of 2-undecanone (B123061) with furan (B31954) derivatives, the choice of both the acid catalyst and a thiol promoter significantly impacts conversion and product yield. rsc.org As shown in the table below, strong acids paired with a thiol promoter can dramatically increase the rate and yield of the desired product while suppressing side reactions. rsc.org
| Entry | Catalyst | Promoter | 2-Undecanone Conversion (%) | Product Yield (%) | Formation Rate (mol·molH⁺⁻¹·h⁻¹) |
| 1 | Aquivion PW79S | - | 57 | 49 | 11.7 |
| 2 | Aquivion PW79S | 1-Propanethiol | 78 | 72 | 16.8 |
| 3 | p-TSA | - | - | - | - |
| 4 | p-TSA | 1-Propanethiol | 75 | 64 | 7.0 |
| 5 | H₂SO₄ | 1-Propanethiol | 9.9 | 5.9 | 0.5 |
| Data derived from a study on the condensation of 2-pentylfuran (B1212448) and 2-undecanone. rsc.org This table illustrates the impact of catalyst and promoter selection on reaction efficiency. |
Similarly, the optimization of a photoinduced oxidation reaction demonstrates how adjusting the equivalents of reagents and additives can be crucial. rsc.org In the table below, the yield of the desired product is systematically improved by screening the amount of a key reagent (diacetyl) and an acid additive. This systematic approach identifies the optimal conditions for achieving the highest yield. rsc.org
| Entry | Diacetyl (equiv.) | Acetic Acid (equiv.) | Yield (%) |
| 1 | 4 | 16.7 | 52 |
| 2 | 7 | 16.7 | 59 |
| 3 | 8 | 16.7 | 96 |
| 4 | 9 | 16.7 | 92 |
| 5 | 8 | 0.5 | 64 |
| 6 | 8 | 1 | 71 |
| 7 | 8 | 5 | 96 |
| 8 | 8 | 8 | 88 |
| Data derived from a study on the optimization of alcohol oxidation. rsc.org This table serves as a model for the systematic optimization of reaction conditions. |
Such rigorous optimization, often involving dynamic kinetic resolution or crystallization-induced dynamic resolution, is essential for developing robust and scalable syntheses for industrial applications. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 5 Undecanone, 7 Hydroxy
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility and rate of chemical transformations involving 5-Undecanone (B1585441), 7-hydroxy-. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, principles derived from similar long-chain ketones and alcohols offer a strong basis for understanding its behavior.
The formation of ketones, such as structural isomers of 5-Undecanone, 7-hydroxy-, through processes like the ketonization of carboxylic acids, has been a subject of kinetic investigation. For instance, the ketonization of hexanoic acid to produce 6-undecanone (B1294626) follows a Langmuir-Hinshelwood surface coupling mechanism on zirconia catalysts. acs.org The reaction rate is influenced by the pressure of the carboxylic acid and is inhibited by the co-product water, but not significantly by the resulting ketone or carbon dioxide. acs.org Such studies suggest that reactions involving the functional groups of 5-Undecanone, 7-hydroxy-, particularly if catalyzed on a solid surface, would exhibit complex kinetics dependent on substrate concentration and the presence of other species.
Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, dictate the position of equilibrium. For reactions like the ring-opening polymerization of lactones, which share some mechanistic similarities with functional group interconversions, these parameters are crucial for determining the ceiling temperature (Tc), above which polymerization is thermodynamically disfavored. nih.govacs.org For acyclic compounds like 5-Undecanone, 7-hydroxy-, thermodynamic considerations would be vital in understanding the equilibrium between the hydroxy-ketone and any potential cyclized or rearranged products. The Gibbs free energy change (ΔG) for reactions such as oxidation of the hydroxyl group or reduction of the ketone would determine the spontaneity of these transformations under specific conditions.
Table 1: Factors Influencing Reaction Kinetics of Related Ketone Formations
| Factor | Observation | Implication for 5-Undecanone, 7-hydroxy- |
| Substrate Concentration | Ketonization rate is positive order at low acid pressures and zero order at higher pressures. acs.org | Reactions involving 5-Undecanone, 7-hydroxy- may show similar saturation kinetics. |
| Inhibitors | Water inhibits the ketonization reaction. acs.org | The presence of water could affect reaction rates in transformations of 5-Undecanone, 7-hydroxy-. |
| Catalyst | The nature of the catalyst (e.g., metal oxides) significantly affects reaction rates and selectivity. researchgate.netresearchgate.net | The choice of catalyst would be critical in controlling the reactivity of 5-Undecanone, 7-hydroxy-. |
Advanced Mechanistic Studies of Functional Group Interconversions
The presence of both a hydroxyl and a ketone group in 5-Undecanone, 7-hydroxy- allows for a variety of functional group interconversions, which are fundamental in organic synthesis. solubilityofthings.comimperial.ac.uk Advanced mechanistic studies of these transformations provide a deeper understanding of the reaction pathways and allow for the development of more efficient and selective synthetic methods.
One of the primary interconversions is the oxidation of the 7-hydroxy group to a ketone, which would yield 5,7-undecanedione. This transformation can be achieved using various oxidizing agents, and the mechanism can proceed through different pathways, including ionic and radical intermediates. acs.org For example, the aerobic oxidation of propargylic alcohols catalyzed by oxovanadium complexes is proposed to proceed through a vanadium(V) species. acs.org Similarly, the reduction of the 5-keto group to a hydroxyl group, yielding undecane-5,7-diol, can be accomplished with reducing agents like sodium borohydride. imperial.ac.uk
More complex transformations can also be envisioned. For instance, intramolecular reactions could lead to the formation of cyclic products. The study of tandem-Nazarov/ene cyclizations to produce carbocyclic spiro compounds highlights the potential for intricate intramolecular rearrangements. acs.org Although 5-Undecanone, 7-hydroxy- is acyclic, the principles of intramolecular functional group interactions are relevant.
Table 2: Potential Functional Group Interconversions of 5-Undecanone, 7-hydroxy-
| Reaction Type | Reactant Functional Group | Product Functional Group | Potential Reagents/Conditions |
| Oxidation | 7-hydroxy | 7-keto | CrO₃, PCC, Swern oxidation |
| Reduction | 5-keto | 5-hydroxy | NaBH₄, LiAlH₄ |
| Intramolecular Aldol (B89426) Condensation | 5-keto and C6/C8 protons | Cyclic β-hydroxy ketone | Acid or base catalysis |
| Intramolecular Hemiketal Formation | 7-hydroxy and 5-keto | Cyclic hemiketal | Acid or base catalysis |
Structure-Reactivity Relationships and Conformational Analysis
Studies on the oxidation of secondary alcohols have shown that the structure of the substrate significantly influences the reaction rate. For example, in the microbial oxidation of sec-alcohols by Corynebacterium equi, alcohols with longer alkyl chains are generally oxidized more readily than those with shorter chains. tandfonline.com The presence of bulky groups near the reaction center can also affect reactivity, either by sterically hindering the approach of a reagent or by altering the electronic properties of the molecule. tandfonline.com
Conformational analysis provides insights into the three-dimensional shape of the molecule, which in turn affects its reactivity. For an acyclic molecule like 5-Undecanone, 7-hydroxy-, the flexibility of the undecane (B72203) chain allows it to adopt numerous conformations. researchgate.net Certain conformations may be more favorable for intramolecular reactions, such as the formation of a cyclic hemiketal through the interaction of the 7-hydroxy group with the 5-keto group. The relative stability of these conformations can be assessed through computational modeling. researchgate.net
Regioselectivity and Stereoselectivity in 5-Undecanone, 7-hydroxy- Reactions
Reactions involving 5-Undecanone, 7-hydroxy- can potentially lead to different regioisomers and stereoisomers. Controlling the regioselectivity and stereoselectivity of these transformations is a major goal in synthetic chemistry.
Regioselectivity refers to the preference for a reaction to occur at one position over another. For example, in a reaction involving both the hydroxyl and ketone groups, a reagent might selectively react with one functional group over the other. This selectivity can often be controlled by the choice of reagents and reaction conditions. For instance, certain reducing agents might selectively reduce the ketone in the presence of the hydroxyl group, or vice versa. The regioselectivity of reactions such as palladium-catalyzed olefin isomerization-hydrocarboxylation has been shown to be highly dependent on the ligand used. researchgate.net
Stereoselectivity is the preferential formation of one stereoisomer over another. The 7-hydroxy group is at a chiral center, meaning 5-Undecanone, 7-hydroxy- can exist as two enantiomers (R and S). Reactions at the 5-keto group or at the carbon adjacent to the 7-hydroxy group can also create new chiral centers, leading to diastereomers. The stereoselective preparation of related acyclic syn-β-amino alcohols has been achieved with high diastereoselectivity. oup.com Similarly, aldol reactions to form β-hydroxy ketones can be performed with high stereocontrol. nih.gov The existing stereocenter at C7 can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselective induction.
Table 3: Examples of Regio- and Stereoselective Reactions in Related Systems
| Reaction Type | Substrate Type | Key Observation | Reference |
| Stereoselective Reduction | β-hydroxy oxime ethers | A 1:1.2 mixture of separable amino alcohol diastereomers was obtained. nih.gov | nih.gov |
| Stereoselective Preparation | Acyclic syn-β-amino alcohols | Excellent stereoselectivity (95:5) was achieved. oup.com | oup.com |
| Regioselective Hydrosilylation | Internal alkynes with hydroxyl groups | Selective access to (E)-vinylsilanes with distal regioselectivity. nih.gov | nih.gov |
Theoretical Insights into Reaction Pathways
Theoretical and computational chemistry provide powerful tools for investigating the reaction pathways of 5-Undecanone, 7-hydroxy- at a molecular level. sdu.edu.cn These methods can be used to calculate the energies of reactants, transition states, and products, providing a quantitative understanding of reaction mechanisms and kinetics.
For example, density functional theory (DFT) calculations can be used to model the transition state of a reaction, such as the oxidation of the 7-hydroxy group. By comparing the energies of different possible transition states, the most likely reaction pathway can be identified. Such computational studies have been used to unravel the mechanisms of enzyme-catalyzed reactions, such as those involving CYP152 peroxygenases, which catalyze the hydroxylation of fatty acids. sdu.edu.cn These studies revealed that the reactivity is largely determined by the regioselective hydrogen abstraction from the substrate. sdu.edu.cn
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of 5-Undecanone, 7-hydroxy- and to study how its conformation changes during a reaction. nih.gov This can provide insights into how the flexibility of the molecule influences its reactivity and how intramolecular interactions can facilitate certain reaction pathways. Theoretical calculations can also be used to predict various physicochemical properties of the molecule, which are important for understanding its behavior in different environments. vulcanchem.com
Advanced Analytical Methodologies for 5 Undecanone, 7 Hydroxy
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of 5-Undecanone (B1585441), 7-hydroxy- from complex matrices. Both gas and liquid chromatography offer distinct advantages for its analysis.
Gas Chromatography (GC) Method Development and Validation
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like 5-Undecanone, 7-hydroxy-. Method development in GC involves the systematic optimization of several parameters to achieve the desired separation.
A typical GC method development process starts with the selection of an appropriate column. For a moderately polar compound like 7-hydroxy-5-undecanone, a column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Wax 10), is often preferred to achieve good resolution. google.com The choice of column dimensions, including length and internal diameter, also plays a crucial role, with narrower and longer columns generally providing higher resolution. chromatographyonline.com
The temperature program is another critical parameter. It typically starts at a lower temperature to allow for the separation of more volatile components and then ramps up to elute less volatile compounds like 7-hydroxy-5-undecanone. google.comchromatographyonline.com The injection mode, such as splitless injection, is often employed for trace analysis to ensure the maximum transfer of the analyte onto the column. google.com
Method validation is essential to ensure the reliability of the developed GC method. bibliotekanauki.pl Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). bibliotekanauki.pllu.se Linearity is assessed by analyzing a series of standards at different concentrations and demonstrating a linear relationship between the concentration and the detector response. bibliotekanauki.pl Precision, which reflects the closeness of repeated measurements, and accuracy, the closeness of the measured value to the true value, are also rigorously evaluated. bibliotekanauki.pl The LOD and LOQ determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
For complex matrices, sample preparation techniques like solid-phase microextraction (SPME) can be coupled with GC to pre-concentrate the analyte and remove interfering substances. researchgate.net Derivatization, for instance, by reacting the hydroxyl group, can also be employed to improve the volatility and chromatographic behavior of the compound. chromatographyonline.comchromatographyonline.com
Table 1: Illustrative GC Method Parameters for the Analysis of Ketones
| Parameter | Value | Reference |
| Column | Polar Wax 10 (30 m x 0.25 mm i.d.) | google.com |
| Oven Temperature Program | 50°C (2 min hold), then 6°C/min to 250°C | google.com |
| Injection Mode | Splitless | google.com |
| Injector Temperature | 220°C | google.com |
| Detector | Flame Ionization Detector (FID) | google.com |
| Detector Temperature | 250°C | google.com |
| Carrier Gas | Helium | nih.gov |
Liquid Chromatography (HPLC, UPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. lcms.cz The development of an HPLC or UPLC method for 5-Undecanone, 7-hydroxy- involves a systematic approach to optimize separation. lcms.cz
The selection of the stationary phase (column) is a critical first step. lcms.cz For a compound with a hydroxyl group and a ketone functional group, a reversed-phase column, such as a C18 column, is commonly used. sielc.commdpi.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving the desired retention and separation. sielc.comresearchgate.net A gradient elution, where the composition of the mobile phase is changed during the run, is often employed to effectively separate compounds with a range of polarities. lcms.czresearchgate.net
Method validation for HPLC/UPLC methods follows similar principles to GC, ensuring specificity, linearity, accuracy, precision, and sensitivity. researchgate.net Specificity is the ability of the method to exclusively measure the analyte in the presence of other components. researchgate.net Derivatization can also be used in HPLC to enhance the detectability of the analyte, for example, by reacting the ketone group with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a derivative that can be detected by a UV detector. waters.comresearchgate.netresearchgate.net
UPLC, with its smaller particle size columns, offers advantages over conventional HPLC, including faster analysis times and improved resolution. waters.com
Table 2: Example HPLC Method Parameters for the Analysis of Ketones
| Parameter | Value | Reference |
| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Gradient of (Methanol/Acetonitrile) and Water | researchgate.net |
| Detector | UV-Vis Diode-Array Detector (DAD) | researchgate.net |
| Detection Wavelength | 365 nm (for DNPH derivatives) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Injection Volume | 20 µL | researchgate.net |
Advanced Detection and Quantification Strategies
Beyond standard detectors like Flame Ionization Detectors (FID) for GC and UV-Vis detectors for HPLC, more advanced detection strategies can be employed for the analysis of 5-Undecanone, 7-hydroxy- to enhance sensitivity and selectivity.
For GC, coupling with a mass spectrometer (GC-MS) provides not only quantification but also structural information, aiding in the confident identification of the compound. google.com For HPLC, tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, which is particularly useful for analyzing complex samples. nih.govmdpi.com In LC-MS/MS, the analyte is first ionized, then the parent ion is selected and fragmented, and finally, specific fragment ions are detected, providing a high degree of certainty in identification and quantification. nih.gov
Other advanced detection methods include the use of an Electron Capture Detector (ECD) in GC for compounds that have been derivatized with electron-capturing groups, offering very low detection limits. researchgate.net For HPLC, detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for compounds that lack a UV chromophore.
For quantification, the use of an internal standard is a common practice to improve the accuracy and precision of the analysis by correcting for variations in sample injection and preparation. nih.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 5-Undecanone, 7-hydroxy-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. nih.gov For 5-Undecanone, 7-hydroxy-, both ¹H NMR and ¹³C NMR spectroscopy would provide crucial information.
¹H NMR spectroscopy would reveal the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. nih.gov For instance, the protons on the carbon bearing the hydroxyl group would appear as a characteristic multiplet, and its chemical shift would be indicative of the hydroxyl group's presence. The protons adjacent to the carbonyl group would also have a distinct chemical shift. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov The carbon of the carbonyl group would have a characteristic chemical shift in the downfield region of the spectrum. The carbon attached to the hydroxyl group would also have a specific chemical shift. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. ufrgs.brnih.gov
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS/MS)
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. diabloanalytical.com When coupled with a chromatographic separation technique like GC or LC, it becomes a powerful tool for both identification and quantification. lcms.cznih.gov
In GC-MS analysis of 5-Undecanone, 7-hydroxy-, the compound would be separated on the GC column and then introduced into the mass spectrometer. google.com The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound and a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure and can be used for its identification by comparing it to a library of known spectra. diabloanalytical.com
LC-MS/MS is particularly useful for analyzing less volatile compounds or for achieving very low detection limits. nih.gov In an LC-MS/MS experiment, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). lcms.cz The precursor ion (the ionized molecule) is then selected and fragmented in the mass spectrometer to produce product ions. By monitoring specific precursor-to-product ion transitions, a high degree of selectivity and sensitivity can be achieved. nih.govresearchgate.net
Novel Analytical Method Development and Innovation
The pursuit of enhanced sensitivity, selectivity, and efficiency in the analysis of specific organic compounds has driven significant innovation in analytical chemistry. For a compound such as 5-Undecanone, 7-hydroxy-, which possesses both a ketone and a hydroxyl functional group, novel analytical methods are being developed to address the challenges of its detection and quantification in complex matrices. These innovations often focus on hyphenated techniques, advanced sample preparation, and the application of novel detection technologies.
Innovations in analytical methodologies are frequently geared towards automation, higher throughput, and greener approaches. A notable development is the automation of sample preparation techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov This approach minimizes manual handling, reduces solvent consumption, and improves the robustness and productivity of the analysis for odor-active carbonyls, a class to which 5-Undecanone, 7-hydroxy- belongs. nih.gov
Furthermore, the development of sophisticated data processing and the use of machine learning algorithms are becoming more prevalent. For instance, combining analytical techniques like Raman spectroscopy with machine learning models allows for the precise detection and analysis of volatile organic compounds (VOCs) in complex mixtures. mst.edu Such systems can achieve high classification accuracy and predict concentrations even at very low levels, offering a pathway for real-time monitoring applications. mst.edu
Advanced Chromatographic and Spectrometric Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for the analysis of volatile and semi-volatile compounds like 5-Undecanone, 7-hydroxy-. mdpi.com Innovations in this area include the use of comprehensive two-dimensional gas chromatography (GC×GC), which provides significantly enhanced separation power for complex samples. shimadzu.com When coupled with a quadrupole mass spectrometer (qMS), GC×GC-qMS allows for the detailed characterization of co-eluting compounds that would be unresolved in a one-dimensional GC separation. shimadzu.com
For non-volatile or thermally labile derivatives of the compound, high-performance liquid chromatography (HPLC) is a powerful alternative. The development of HPLC methods often involves derivatization to enhance detection. For ketones, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) allows for sensitive detection using a UV-Vis diode-array detector (DAD). researchgate.net
The following table summarizes key parameters for advanced chromatographic methods applicable to the analysis of ketones and related compounds.
| Analytical Technique | Column/Stationary Phase | Detector | Typical Limit of Quantification (LOQ) | Application Note |
| HS-SPME-GC-MS/MS | Polar capillary column (e.g., VF-WAXms) | Tandem Mass Spectrometer | ng/L to µg/L range nih.gov | Automated method for trace-level analysis of odor-active carbonyls in complex matrices like wine. nih.gov |
| GC×GC-qMS | Dual-column system (e.g., non-polar followed by polar) | Quadrupole Mass Spectrometer | Low µg/L range | Enhanced separation of complex volatile mixtures, revealing minor and co-eluting compounds. shimadzu.com |
| HPLC-DAD | C18 column (e.g., Supelco C18) | Diode-Array Detector | ~20 µg/L for some ketones researchgate.net | Analysis of ketones as their 2,4-dinitrophenylhydrazone derivatives in liquid samples. researchgate.net |
Emerging Detection Technologies
Beyond traditional chromatography, several emerging technologies offer new possibilities for the rapid and sensitive detection of 5-Undecanone, 7-hydroxy-. These direct analysis techniques often require minimal or no sample preparation, making them suitable for high-throughput screening and on-site applications.
One such technology is selected ion flow tube-mass spectrometry (SIFT-MS), which allows for the direct, real-time quantification of VOCs in the gas phase based on well-understood ion-molecule reaction kinetics. nih.gov Another promising approach is the use of an electronic nose (e-nose), which employs an array of gas sensors to detect patterns in volatile compounds. mdpi.com E-noses have been used to differentiate between bacterial species based on their metabolic VOC profiles, which can include ketones like undecanone. mdpi.com
Recent research has also explored the use of Raman spectroscopy, a non-destructive optical technique, coupled with machine learning algorithms for the detection of VOCs. mst.edu This combination has shown the potential to identify individual components in complex mixtures at very low concentrations. mst.edu
The table below outlines the principles and potential applications of these emerging detection technologies for compounds like 5-Undecanone, 7-hydroxy-.
| Technology | Principle of Detection | Potential Application for 5-Undecanone, 7-hydroxy- | Key Advantage |
| SIFT-MS | Chemical ionization using selected reagent ions (H₃O⁺, NO⁺, O₂⁺) followed by mass analysis. nih.gov | Real-time, quantitative analysis in air or headspace for environmental or process monitoring. | Speed and direct quantification without chromatography. nih.gov |
| Electronic Nose (e-nose) | An array of non-specific gas sensors provides a characteristic response pattern or "fingerprint" for a given vapor. mdpi.com | Rapid quality control, detection of microbial contamination through metabolic profiling. | Portability and speed for screening applications. mdpi.commdpi.com |
| Raman Spectroscopy with Machine Learning | Inelastic scattering of monochromatic light provides a chemical fingerprint of the molecule. mst.edu | Non-destructive identification and quantification in liquid mixtures for food safety or quality assessment. | High selectivity and applicability to aqueous samples. mst.edu |
These novel methodologies represent the frontier of analytical science, offering powerful tools for the detailed investigation of specific compounds like 5-Undecanone, 7-hydroxy- in a variety of scientific and industrial contexts.
Theoretical and Computational Studies of 5 Undecanone, 7 Hydroxy
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, can predict a wide range of molecular characteristics without the need for empirical data.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is a method of choice for investigating the electronic structure of organic molecules. For a molecule like 5-Undecanone (B1585441), 7-hydroxy-, DFT calculations would involve determining the electron density to derive its ground-state energy and, from there, other properties. Functionals such as B3LYP or M06-2X, paired with a suitable basis set like 6-31G* or def2-TZVP, are frequently employed to optimize the molecular geometry and calculate energies. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For 5-Undecanone, 7-hydroxy-, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for 5-Undecanone, 7-hydroxy-
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: This table is for illustrative purposes only, as specific experimental or calculated data for 5-Undecanone, 7-hydroxy- is not available.
Atomic Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information is vital for understanding intermolecular interactions. Furthermore, the molecular electrostatic potential (MESP) can be mapped onto the electron density surface. The MESP visually represents the electrostatic potential experienced by a positive point charge, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 5-Undecanone, 7-hydroxy-, the MESP would likely show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack and their role in hydrogen bonding.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.
Conformational Dynamics of 5-Undecanone, 7-hydroxy-
Due to the presence of multiple single bonds, 5-Undecanone, 7-hydroxy- can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The flexible undecane (B72203) chain allows for a multitude of possible conformations. The presence of the hydroxyl and carbonyl groups can lead to intramolecular hydrogen bonding, which would significantly influence the preferred conformation by stabilizing certain folded structures. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape.
Intermolecular Interactions and Molecular Recognition (Theoretical)
The hydroxyl and carbonyl groups of 5-Undecanone, 7-hydroxy- are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. Theoretical studies can model how this molecule interacts with other molecules, including solvents or biological receptors. Molecular dynamics (MD) simulations, for instance, can simulate the movement of the molecule and its surroundings over time, providing a detailed view of the formation and breaking of intermolecular bonds. These simulations are invaluable for understanding molecular recognition processes, such as how a ligand binds to a protein's active site. By analyzing the trajectories from an MD simulation, one can identify the key residues involved in the interaction and the nature of the forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.
Force Field Development for Undecanone Systems
The theoretical investigation of molecules like 5-Undecanone, 7-hydroxy- through molecular simulation methods, such as Molecular Dynamics (MD), necessitates a well-defined force field. A force field is a set of potential energy functions and associated parameters that describe the energy of a system of particles as a function of their coordinates. While general-purpose force fields like AMBER, CHARMM, and OPLS-AA exist for a wide range of biomolecules and organic compounds, specific parameterization is often required for novel or less-common molecules to ensure simulation accuracy. nih.gov
The development of a force field for an undecanone system, particularly one with a hydroxyl group like 5-Undecanone, 7-hydroxy-, involves several critical steps. The process begins with defining the molecular topology, which includes identifying all atoms, bonds, angles, and dihedral (torsion) angles. The potential energy function is typically a sum of bonded and non-bonded terms:
Bonded Interactions: These include terms for bond stretching, angle bending, and torsional rotations. The parameters for these terms (e.g., equilibrium bond lengths, force constants) are often derived from experimental data (like X-ray crystallography or spectroscopy) or, more commonly, from high-level quantum chemical calculations. mdpi.com
Non-Bonded Interactions: These consist of van der Waals forces and electrostatic interactions. Van der Waals parameters are typically assigned based on atom types, while electrostatic interactions are handled by assigning partial atomic charges to each atom in the molecule. These charges are crucial for accurately modeling interactions, especially for a polar molecule containing both a ketone and a hydroxyl group. They are typically derived to fit the quantum mechanically calculated electrostatic potential.
For a molecule like 5-Undecanone, 7-hydroxy-, particular attention must be paid to the parameters governing the long alkyl chains, the carbonyl group (ketone), and the hydroxyl group. The flexibility of the undecane backbone and the hydrogen-bonding capability of the hydroxyl group are critical features that must be accurately represented. publish.csiro.au The process would involve performing quantum chemical calculations on the molecule and its fragments to derive the necessary parameters, which are then validated by comparing simulation results of bulk properties (like density or heat of vaporization) against experimental data, if available.
The following table outlines the essential components of a molecular mechanics force field applicable to undecanone systems.
| Interaction Term | Typical Potential Energy Function | Parameters to be Determined |
|---|---|---|
| Bond Stretching | $E_{bond} = \sum_{bonds} k_b(r - r_0)^2$ | Force constant ($k_b$), Equilibrium bond length ($r_0$) |
| Angle Bending | $E_{angle} = \sum_{angles} k_{\theta}(\theta - \theta_0)^2$ | Force constant ($k_{\theta}$), Equilibrium angle ($\theta_0$) |
| Torsional (Dihedral) | $E_{dihedral} = \sum_{dihedrals} \frac{V_n}{2}[1 + cos(n\phi - \gamma)]$ | Barrier height ($V_n$), Multiplicity ($n$), Phase angle ($\gamma$) |
| Van der Waals | $E_{vdw} = \sum_{i | Lennard-Jones parameters ($\sigma$, $\epsilon$) |
| Electrostatic | $E_{elec} = \sum_{i | Partial atomic charges ($q_i, q_j$) |
Computational Prediction of Chemical Behavior
Computational chemistry offers powerful tools for predicting the chemical behavior of molecules like 5-Undecanone, 7-hydroxy- at an atomic level. These predictions can range from molecular properties and reactivity to interactions with other molecules and condensed-phase dynamics. The primary methods employed are quantum mechanics (QM) and molecular mechanics (MM), often used in molecular dynamics (MD) simulations. youtube.com
Quantum Chemical Calculations: Quantum mechanics, particularly methods like Density Functional Theory (DFT), can provide highly accurate information about the electronic structure of a single molecule. nih.gov For 5-Undecanone, 7-hydroxy-, QM calculations could be used to predict:
Optimized 3D Geometry: Determining the most stable conformation(s) of the molecule.
Electronic Properties: Calculating the dipole moment, molecular orbital energies (HOMO/LUMO), and the electrostatic potential surface, which are key to understanding its polarity and reactivity.
Spectroscopic Properties: Simulating vibrational frequencies to compare with and interpret experimental IR and Raman spectra.
Reaction Energetics: Investigating the thermodynamics and kinetics of potential reactions, such as oxidation or degradation. For instance, studies on the degradation of the related compound methyl nonyl ketone identified 4-hydroxy-2-undecanone as a metabolite; similar computational studies could elucidate the formation pathways and stability of such derivatives of 5-Undecanone, 7-hydroxy-. epa.gov
Molecular Dynamics (MD) Simulations: Using a force field developed as described in the previous section, MD simulations can predict the behavior of large ensembles of molecules over time. nih.gov For 5-Undecanone, 7-hydroxy-, MD simulations could explore:
Conformational Dynamics: How the molecule flexes and changes shape in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).
Condensed-Phase Properties: Predicting bulk properties like density, viscosity, and diffusion coefficients of the pure liquid.
Solvation and Interactions: Analyzing how the molecule orients itself and interacts with solvent molecules, including the formation of hydrogen bonds between its hydroxyl group and polar solvents.
Membrane Permeation: Simulating the interaction of 5-Undecanone, 7-hydroxy- with a model cell membrane to predict its ability to cross biological barriers, a common application of MD in studying bioactive molecules. researchgate.net
The table below summarizes the types of computational methods and the chemical behaviors or properties they can predict for 5-Undecanone, 7-hydroxy-.
| Computational Method | Predicted Behavior / Property | Example Application for 5-Undecanone, 7-hydroxy- |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Electronic structure, Reactivity, Spectroscopic data | Calculating HOMO-LUMO gap to assess chemical reactivity; Predicting IR spectrum |
| Molecular Dynamics (MD) | Conformational changes, Bulk properties, Intermolecular interactions | Simulating behavior in aqueous solution to study hydration shells |
| Molecular Docking | Binding affinity and mode to a target protein | Screening for potential interactions with biological receptors like enzymes or ion channels nih.govnih.gov |
Applications of 5 Undecanone, 7 Hydroxy As a Chemical Intermediate
Precursor in Organic Synthesis for Complex Molecules
The value of 5-Undecanone (B1585441), 7-hydroxy- as a precursor in organic synthesis lies in its identity as a β-hydroxy ketone. This motif is a cornerstone of carbon-carbon bond formation, often generated through aldol-type reactions. The presence of both a hydroxyl group and a carbonyl group allows for a wide range of subsequent chemical transformations.
Detailed research findings have demonstrated the utility of 7-Hydroxy-5-undecanone in stereocontrolled synthesis. It has been used as a substrate in catalytic asymmetric aldol-type reactions, which are crucial for preparing enantiomerically enriched molecules. oup.com In such reactions, the existing stereocenter can direct the formation of new stereocenters, or the molecule can be synthesized in a way that controls the stereochemistry at the C-7 position, yielding a valuable chiral building block. oup.com
The general class of β-hydroxy ketones is fundamental to the synthesis of many commercially important products, including drug intermediates and other specialty chemicals. google.com The dual functionality allows for selective reactions at either the hydroxyl or carbonyl group. For instance, the hydroxyl group can be protected, allowing for nucleophilic addition at the ketone, or it can be used as a handle for further functionalization. Conversely, the ketone can be transformed into an alkene or an alkane, leaving the hydroxyl group intact for other reactions. Photochemical reactions, for example, have been employed to construct complex polycyclic scaffolds like the bicyclo[5.4.0]undecane core from related ketone precursors, highlighting the sophisticated molecular architectures accessible from such intermediates. nih.gov
Table 1: Synthetic Transformations of β-Hydroxy Ketone Moieties
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
|---|---|---|---|
| Oxidation | CrO₃, PCC, etc. | β-Diketone | Ligand synthesis, precursor to heterocycles |
| Reduction | NaBH₄, LiAlH₄ | 1,3-Diol | Polyester (B1180765) monomers, plasticizers |
| Dehydration | Acid or base catalysis | α,β-Unsaturated Ketone | Michael acceptors, monomers |
| Protection/Deprotection | Silyl ethers, etc. | Selective functionalization | Multi-step complex molecule synthesis |
Role in the Development of Functional Materials
While direct applications of 5-Undecanone, 7-hydroxy- in functional materials are not extensively documented, its structure suggests significant potential. The combination of a polar head (the hydroxy and ketone groups) and a nonpolar alkyl tail gives the molecule amphiphilic properties, making its derivatives candidates for use as surfactants or as components in self-assembling systems.
Furthermore, β-hydroxy functionalized molecules can serve as precursors to monomers for polymerization. In one strategic approach, 3-hydroxy acids, which are structurally related to β-hydroxy ketones, are used as intermediates. princeton.edu These molecules can be catalytically converted to olefins, which are then used as building blocks for polymers. princeton.edu A similar strategy could be envisioned for 7-hydroxy-5-undecanone, where dehydration would yield an unsaturated ketone, a type of monomer that can be incorporated into polymer chains. The inclusion of its long alkyl side chain could impart desirable properties such as hydrophobicity, flexibility, or a low glass transition temperature to the final polymer. nih.gov
Table 2: Potential Functional Materials Derived from 5-Undecanone, 7-hydroxy-
| Material Class | Synthetic Strategy | Potential Property/Application |
|---|---|---|
| Specialty Polymers | Dehydration to unsaturated ketone followed by polymerization. | Incorporation of flexible alkyl chains into polymer backbones. princeton.edu |
| Surfactants | Ethoxylation or sulfonation of the hydroxyl group. | Emulsifiers, detergents with a unique C11 tail structure. |
| Functional Coatings | Incorporation into polyester or polyurethane networks. | Hydrophobic or weather-resistant surface coatings. |
| Drug Delivery Systems | As a monomer in biodegradable polyesters like polycaprolactone (B3415563) (PCL). nih.gov | Enhancing drug solubility and controlling release profiles. |
Potential in Chemical Engineering Processes
In the realm of chemical engineering, intermediates derived from renewable sources are of increasing importance. Long-chain ketones and their corresponding alcohols are valuable products with applications as solvents, additives, and precursors to biofuels. rsc.org Industrial processes often focus on the production of isomers like 6-undecanone (B1294626), which is used as a solvent and in paints and coatings. google.com This ketone is typically produced via the ketonization of hexanoic acid, which can be derived from biomass through fermentation. rsc.orggoogle.com
The compound 5-Undecanone, 7-hydroxy- represents an intermediate state between a simple hydrocarbon and a fully functionalized ketone. Processes that aim to produce jet-fuel-range molecules from biomass often involve catalytic steps that generate mixtures of ketones and alcohols. rsc.org For example, the conversion of ethyl hexanoate (B1226103) over a Pd/CeZrOx catalyst yields products including 6-undecanone and 6-undecanol. rsc.org The presence of a hydroxyl group in 5-Undecanone, 7-hydroxy- makes it a potential intermediate in such upgrading processes, where it could be dehydrated and/or hydrogenated to yield fuel-like hydrocarbons. The production of β-hydroxy ketones via aldol (B89426) condensation is a well-established industrial process, valued for creating key intermediates for a variety of specialty chemicals. google.com
Table 3: Potential Chemical Engineering Applications
| Process | Role of 5-Undecanone, 7-hydroxy- | End Product/Goal |
|---|---|---|
| Biofuel Production | Intermediate in the catalytic upgrading of biomass-derived acids/esters. rsc.org | Jet-fuel-range alkanes or specialty ketones. |
| Specialty Solvents | Precursor to other C11 ketones or esters. | Solvents with specific polarity and boiling points for paints and coatings. google.com |
| Flavor & Fragrance Synthesis | Chiral starting material for complex fragrance molecules. | High-value aroma chemicals. google.com |
| Food Processing | Subject to change under processing conditions like high pressure. nih.gov | Understanding flavor profile changes in processed foods. |
Catalyst Design and Application Utilizing 5-Undecanone, 7-hydroxy- Derivatives
The bifunctional character of 5-Undecanone, 7-hydroxy- makes its derivatives intriguing candidates for roles in catalysis, particularly as ligands for metal catalysts. The hydroxyl and carbonyl groups can act as a bidentate (two-toothed) ligand, chelating to a metal center. If the parent molecule is prepared in an enantiomerically pure form, the resulting metal complex would be chiral, making it a potential catalyst for asymmetric reactions such as hydrogenations or oxidations. The principles of using aluminum-based species with alcohol-derived ligands for selective reductions and oxidations are well-established. rsc.org
Moreover, the hydroxyl group can be considered an "activating" feature for further catalytic transformations. Research on 3-hydroxy acids has shown they are pre-activated for decarboxylation and dehydration reactions using heterogeneous Lewis acid catalysts to produce olefins. princeton.edu This is because the hydroxyl group can serve as a leaving group, facilitating the reaction under milder conditions than would be required for a simple fatty acid. princeton.edu A similar principle could apply to 7-hydroxy-5-undecanone, where its derivatives could be designed as substrates that are readily transformed by a catalyst into other valuable products, such as α,β-unsaturated ketones, which are themselves important chemical intermediates.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Undecanone, 7-hydroxy- |
| 6-Undecanone |
| 6-Undecanol |
| α,β-Unsaturated Ketone |
| β-Diketone |
| 1,3-Diol |
| 3-Hydroxy Acid |
| Olefin |
| Polycaprolactone (PCL) |
| Hexanoic Acid |
| Ethyl Hexanoate |
Research Frontiers and Future Perspectives for 5 Undecanone, 7 Hydroxy
Exploration of Novel Synthetic Pathways
The synthesis of γ-hydroxy ketones like 5-Undecanone (B1585441), 7-hydroxy- is a critical area of research, with new methods constantly being developed to improve efficiency, selectivity, and yield. While traditional methods exist, contemporary research focuses on innovative catalytic and biocatalytic strategies.
One promising approach involves the chromium-catalyzed regioselective addition of masked homoenolate nucleophiles to aldehydes, which yields homoaldol equivalent products that can be easily converted to γ-hydroxy ketones. organic-chemistry.org Another method involves the reaction of methyl esters with reagents like 2,2-dimethyl-4-lithio-1,3-oxathiane 3,3-dioxide, followed by silica (B1680970) gel treatment to afford the desired γ-hydroxy ketone structure. rsc.org
Biocatalytic strategies are also gaining prominence for the synthesis of hydroxy ketones. acs.orgnih.gov These methods utilize enzymes or whole-cell systems to perform highly selective transformations. For instance, thiamine (B1217682) diphosphate-dependent lyases can catalyze the carboligation of aldehydes, while hydrolases can be used for dynamic kinetic resolutions to produce enantiomerically enriched products. acs.orgnih.gov Furthermore, whole-cell redox processes, leveraging the metabolic machinery of microorganisms, can efficiently reduce diketones or selectively oxidize diols to form chiral α-hydroxy ketones, a related class of compounds. acs.orgnih.govrsc.org These biocatalytic routes offer the potential for creating specific stereoisomers of 5-Undecanone, 7-hydroxy-, which is crucial for applications where chirality is a factor.
| Synthetic Pathway | Key Features | Potential Advantages for 5-Undecanone, 7-hydroxy- |
|---|---|---|
| Chromium-Catalyzed Homoaldol Addition | Highly regioselective addition to aldehydes. organic-chemistry.org | Precise control over the position of the hydroxyl and keto groups. |
| Oxathiane Reagent Method | Utilizes methyl esters as starting materials. rsc.org | Offers an alternative route from common ester precursors. |
| Biocatalysis (e.g., Lyases, Hydrolases, Redox Processes) | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.orgnih.govresearchgate.net | Access to specific stereoisomers, sustainable production. |
Advanced Computational Design of 5-Undecanone, 7-hydroxy- Analogs
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with tailored properties. For 5-Undecanone, 7-hydroxy-, these methods can be used to design analogs with enhanced or modified biological activity, physical properties, or stability.
The process typically begins with establishing a Structure-Activity Relationship (SAR) for a series of related compounds. By systematically modifying the structure of 5-Undecanone, 7-hydroxy- in silico—for example, by altering the chain length, the position of the functional groups, or introducing new substituents—researchers can predict how these changes will affect its properties. Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, while molecular dynamics simulations can model its behavior and interactions in a biological environment.
These computational tools enable the rapid screening of vast virtual libraries of potential analogs, identifying the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and cost associated with traditional trial-and-error discovery processes and allows for a more targeted exploration of chemical space.
Integration of AI and Machine Learning in Synthesis Planning
The planning of synthetic routes for molecules like 5-Undecanone, 7-hydroxy- is being revolutionized by artificial intelligence (AI) and machine learning (ML). arxiv.org These technologies are capable of analyzing massive datasets of chemical reactions to predict synthetic pathways, reaction outcomes, and optimal reaction conditions. mit.edunih.govnih.govacs.org
Furthermore, ML models can predict the most likely product of a given set of reactants and reagents, a significant challenge in complex organic reactions. mit.edustanford.edu This predictive power helps chemists avoid failed experiments and identify promising new transformations. nih.gov Some models can even recommend suitable catalysts, solvents, and temperatures for a reaction, drawing on vast databases of experimental data. nih.govacs.org The integration of AI is not meant to replace human chemists but to augment their expertise, allowing them to focus on creative problem-solving and innovation. synthiaonline.comgwern.net
| AI/ML Application | Function | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Proposes synthetic pathways from target molecule to starting materials. arxiv.orgchemcopilot.com | Accelerates the design of efficient and novel synthetic routes. |
| Reaction Outcome Prediction | Predicts the major product of a chemical reaction. mit.edunih.gov | Reduces experimental failures and optimizes reaction discovery. |
| Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures. nih.govacs.org | Improves reaction yields and efficiency. |
Development of Sustainable Production Methods
In line with the principles of green chemistry, a major research frontier is the development of sustainable and environmentally friendly methods for producing chemicals. nih.gov For 5-Undecanone, 7-hydroxy-, this involves moving away from hazardous reagents and solvents and embracing greener alternatives.
Key strategies in sustainable synthesis include:
Use of Greener Oxidants : Replacing traditional, often toxic, oxidizing agents with environmentally benign alternatives like molecular oxygen (O2) from the air is a key goal. yedarnd.comchemistryviews.org Photocatalytic processes that use visible light to drive reactions in aqueous media represent a highly sustainable approach. chemistryviews.org
Biocatalysis : As mentioned earlier, using enzymes and microorganisms offers a powerful green alternative. acs.orgnih.gov These reactions are typically run in water under mild conditions, generating minimal waste. researchgate.net
Mechanochemistry : This approach uses mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. mdpi.com It is an energy-efficient method that can reduce waste and simplify product purification.
Renewable Feedstocks : Research is exploring the use of renewable resources, such as unsaturated fatty acids, as starting materials for oxidation reactions to produce ketones and other valuable chemicals. yedarnd.cominnoget.com
By applying these principles, the production of 5-Undecanone, 7-hydroxy- could be made significantly more economical and ecologically responsible.
Emerging Analytical Technologies for Trace Analysis and Characterization
The ability to detect, quantify, and characterize 5-Undecanone, 7-hydroxy-, even at trace levels, is crucial for research, quality control, and potential applications. Emerging analytical technologies are providing unprecedented levels of sensitivity and specificity.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous analysis of ketones and related metabolites in complex samples like human plasma. nih.gov Advanced mass analyzers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap, offer ultra-high resolution and mass accuracy, which is invaluable for the unambiguous identification and structural elucidation of molecules and their transformation products. iosrphr.org Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) can be used to analyze fragile molecules and provide detailed structural information through fragmentation patterns. nih.govucdavis.edu
For high-throughput screening applications, such as in enzyme mining or protein engineering, novel fluorescence-based assays are being developed for the rapid and sensitive detection of ketones. nih.gov Additionally, advanced chromatographic methods are being explored to separate and analyze different tautomeric forms (e.g., keto and enol forms) of ketones, which can be crucial for understanding their reactivity. unlp.edu.ar These cutting-edge analytical tools are essential for advancing the fundamental understanding of 5-Undecanone, 7-hydroxy- and enabling its study in complex biological and environmental systems. pharmtech.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Undecanone, 7-hydroxy-?
- Methodology : Synthesis of structurally similar hydroxyketones (e.g., Ethyl 5-hydroxydecanoate) often involves catalytic oxidation of secondary alcohols or selective hydroxylation of alkanes using metal catalysts. For 5-Undecanone derivatives, regioselective hydroxylation at the 7-position may require enzymatic methods (e.g., cytochrome P450 enzymes) or photochemical oxidation under controlled conditions .
- Key considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. How can the structure of 5-Undecanone, 7-hydroxy- be confirmed experimentally?
- Analytical techniques :
- Mass spectrometry (MS) : Compare fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to identify molecular ions and functional groups .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve the hydroxyl group’s position (δ ~1.5–2.5 ppm for ketones, δ ~4–5 ppm for hydroxyl protons) .
- Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200–3600 cm) stretches .
Q. What are the key physicochemical properties of 5-Undecanone, 7-hydroxy-?
- Stability : Hydroxyketones are prone to oxidation; store under inert gas (e.g., N) at low temperatures (-20°C) to prevent degradation .
- Solubility : Likely hydrophobic due to the long alkyl chain; test solubility in polar aprotic solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. How does the hydroxyl group at the 7-position influence the reactivity of 5-Undecanone in enzymatic systems?
- Mechanistic insight : Hydroxyl groups can act as hydrogen-bond donors or metal-chelating agents. Use molecular docking studies to predict interactions with enzymes (e.g., oxidoreductases) and compare with analogs like 6-Gingerol, which has a hydroxylated decanone backbone .
- Experimental validation : Perform kinetic assays with cytochrome P450 isoforms (e.g., CYP2C9) to assess regioselective oxidation or reduction pathways .
Q. How can conflicting spectral data for 5-Undecanone, 7-hydroxy- be resolved?
- Case study : Discrepancies in NMR or MS data may arise from tautomerism or impurities.
- Resolution steps :
Purify via preparative HPLC and re-analyze.
Use deuterated solvents (e.g., DO) to suppress exchangeable proton signals in NMR.
Cross-validate with computational models (e.g., density functional theory for predicted spectral peaks) .
Q. What are the challenges in quantifying 5-Undecanone, 7-hydroxy- in biological matrices?
- Analytical hurdles :
- Low abundance in complex mixtures requires high-sensitivity detection (e.g., LC-MS/MS with multiple reaction monitoring).
- Matrix effects (e.g., ion suppression in plasma) necessitate isotope-labeled internal standards (e.g., C-labeled analogs) .
Methodological Guidelines
Q. How to design stability studies for 5-Undecanone, 7-hydroxy- under varying pH and temperature?
- Experimental design :
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis or HPLC at 24-hour intervals.
- Thermal stability : Use accelerated stability testing (40°C, 75% RH) for 4 weeks, following ICH Q1A guidelines .
Q. What in silico tools are suitable for predicting the biological activity of 5-Undecanone, 7-hydroxy-?
- Computational approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
